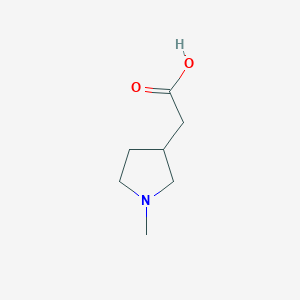

2-(1-Methylpyrrolidin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Methylpyrrolidin-3-yl)acetic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid typically involves the reaction of 1-methylpyrrolidine with a suitable acetic acid derivative. One common method is the alkylation of 1-methylpyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds as follows:

- Dissolve 1-methylpyrrolidine in an organic solvent such as dichloromethane.

- Add chloroacetic acid and a base such as sodium hydroxide to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Extract the product with an organic solvent and purify it by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-Methylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in an aqueous medium at room temperature.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

2-(1-Methylpyrrolidin-3-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a drug candidate.

Industry: The compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparaison Avec Des Composés Similaires

Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar reactivity.

1-Methylpyrrolidine-2-carboxylic acid: A close structural analog with a different substitution pattern.

2-Pyrrolidinone: A related compound with a lactam structure.

Uniqueness: 2-(1-Methylpyrrolidin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

2-(1-Methylpyrrolidin-3-yl)acetic acid, also known as this compound hydrochloride, is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H13NO2 and a molecular weight of approximately 143.18 g/mol. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetic acid moiety that enhances its solubility in aqueous environments, making it suitable for various pharmaceutical formulations.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It modulates neurotransmitter systems, particularly those involving acetylcholine and dopamine, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can enhance cognitive function and protect neuronal cells from damage caused by oxidative stress.

Anti-inflammatory Properties

Preliminary studies have demonstrated that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for pain management therapies and conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholine Receptors : The compound enhances cholinergic transmission, which is crucial for cognitive processes.

- Dopamine Receptors : It may influence dopaminergic pathways, impacting mood regulation and motor functions.

- Inflammatory Pathways : By modulating cytokine release, it can reduce inflammation and associated pain.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation.

- Chronic Pain Management : In a small clinical trial involving patients with chronic inflammatory conditions, participants reported significant reductions in pain levels after treatment with the compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(5-Methylpyrrolidin-3-yl)acetic acid | C₇H₁₃NO₂ | Different methyl placement on pyrrolidine | Neuroprotective, anti-inflammatory |

| 2-(1-Pyrrolidinyl)acetic acid | C₇H₁₃NO₂ | Lacks methyl substitution on nitrogen | Moderate neuroprotective effects |

| 1-Methylpyrrolidine | C₅H₁₄N | Simplified structure without acetic moiety | Limited biological activity |

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZULSXLGWEQFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598383 |

Source

|

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-77-7 |

Source

|

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.